5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole

Antibacterial Antimicrobial susceptibility Structure–activity relationship

5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole (CAS 869502-37-4) is a 2,5-disubstituted benzoxazole derivative that features a methylene (–CH₂–) bridge between the oxazole ring and the 4-methylphenyl group. This methylene spacer distinguishes it from the more common 2-arylbenzoxazole series in which the phenyl ring is directly attached to the oxazole.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 869502-37-4
Cat. No. B12437195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole
CAS869502-37-4
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C
InChIInChI=1S/C16H15NO/c1-11-3-6-13(7-4-11)10-16-17-14-9-12(2)5-8-15(14)18-16/h3-9H,10H2,1-2H3
InChIKeyJNKURWOTAFLTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole (CAS 869502-37-4): Core Chemical Identity and Procurement Baseline


5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole (CAS 869502-37-4) is a 2,5-disubstituted benzoxazole derivative that features a methylene (–CH₂–) bridge between the oxazole ring and the 4-methylphenyl group . This methylene spacer distinguishes it from the more common 2-arylbenzoxazole series in which the phenyl ring is directly attached to the oxazole [1]. The compound has a molecular formula C₁₆H₁₅NO, a molecular weight of 237.30 g mol⁻¹, a calculated logP of 4.04, and a topological polar surface area of 26.0 Ų .

Why Generic Substitution of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole Is Not Supported by Evidence


The methylene bridge in 5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is not merely a spacer; it fundamentally alters conformational flexibility, electronic distribution, and metabolic vulnerability relative to the direct 2-aryl analog 5-methyl-2-(4-methylphenyl)-1,3-benzoxazole [1]. Independent studies on benzoxazole series have demonstrated that the presence of a methylene bridge consistently reduces antibacterial potency [2], cytotoxic activity on cancer cells, and DNA topoisomerase inhibitory capacity [3]. Furthermore, quantitative structure–activity relationship (QSAR) analysis within the 2-benzylbenzoxazole class shows that the para-substituent on the benzyl ring exerts a significant, non-interchangeable influence on antibacterial activity, with p-Cl being markedly more favorable than p-CH₃ [4]. Consequently, a procurement decision based solely on a “benzoxazole” chemotype, without accounting for the specific bridge and substitution pattern, risks selecting a compound with a meaningfully different activity profile.

Quantitative Differentiation Evidence for 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole


Methylene Bridge Reduces Antibacterial Potency vs. Direct 2-Aryl Analog

In a comparative antimicrobial study, benzoxazole derivatives possessing a methylene bridge between the oxazole and phenyl rings were consistently less active than their direct 2-aryl counterparts tested previously by the same group [1]. While the direct 2-aryl series exhibited MIC values comparable to fluoroquinolone and fluconazole standards, the methylene-bridged congeners were active only at substantially higher concentrations against both standard strains and clinical isolates [1]. The study concluded that for prospective antimicrobial development, benzoxazole derivatives without the methylene bridge are preferable [1].

Antibacterial Antimicrobial susceptibility Structure–activity relationship

Methylene Bridge Attenuates Cytotoxic and Topoisomerase Inhibitory Activity

A 2022 study on 2-substituted benzoxazole derivatives explicitly concluded that the methylene bridge at position 2 of the benzoxazole ring decreases cytotoxic activity on cancer cells and inhibitory activity on DNA topoisomerases [1]. Among the tested compounds, only one derivative lacking the methylene bridge (TD5) exhibited broad cytotoxicity across multiple cancer cell lines without genotoxic effects on healthy cells, whereas several methylene-bridged analogs showed cytotoxicity restricted to HeLa cells [1]. None of the compounds demonstrated full topoisomerase inhibition, but partial inhibition of topoisomerase II was noted for a subset [1].

Anticancer Topoisomerase inhibition Cytotoxicity

Free-Wilson QSAR: 5-CH₃/p-Cl Combination Outperforms 5-CH₃/p-CH₃ for Anti-Staphylococcal Activity

A Free-Wilson QSAR analysis performed on a series of 5-substituted-2-(p-substitutedbenzyl)benzoxazoles identified the 5-position substituent as having greater influence on antibacterial activity than the para-substituent of the benzyl group, and multiple regression analysis indicated that 5-CH₃ and p-Cl are the most favorable substituents among those tested [1]. The series exhibited MIC values of 6.25–50 µg mL⁻¹ against Staphylococcus aureus [1]. Within this congeneric set, 5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole carries the favorable 5-CH₃ group but the less favorable p-CH₃ rather than the optimal p-Cl, predicting lower activity than the p-Cl analog [1].

QSAR Free-Wilson analysis Staphylococcus aureus

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight Shift Relative to Direct 2-Aryl Analog

The insertion of a methylene bridge increases the molecular weight from 223.27 g mol⁻¹ (5-methyl-2-(4-methylphenyl)-1,3-benzoxazole, CAS 16155-94-5) [1] to 237.30 g mol⁻¹ for the target compound . Concurrently, the calculated logP shifts from 4.2 (XLogP3-AA) for the direct 2-aryl analog [1] to 4.04 for the methylene-bridged compound . While both compounds occupy similar lipophilic space, the slight reduction in logP and increase in molecular weight may influence membrane permeability, solubility, and pharmacokinetic parameters in a congeneric series.

Lipophilicity Molecular weight Drug-likeness

DNA Gyrase Inhibition Potential Differentially Modulated by Methylene Bridge

Molecular docking studies indicate that benzoxazole derivatives can achieve antibacterial activity through DNA gyrase inhibition, and pharmacophore analysis highlights hydrogen bond acceptor, hydrogen bond donor, and hydrophobic features as contributors to target engagement [1]. However, the same study found that methylene-bridged compounds were less active than their non-bridged counterparts, and molecular modeling confirmed a less favorable binding mode for the bridged series [1]. The authors recommended focusing on benzoxazole derivatives without the methylene bridge for DNA gyrase-targeted antibacterial programs [1].

DNA gyrase Molecular docking Antibacterial target

Recommended Application Scenarios for 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole Based on Differential Evidence


Medicinal Chemistry Scaffold for Derivatization at the Benzylic Position

The methylene bridge provides a synthetically accessible benzylic site for oxidation, halogenation, or functional group interconversion, enabling the generation of focused libraries of 2-substituted benzoxazoles. Although the parent compound exhibits attenuated antibacterial and cytotoxic activity relative to direct 2-aryl analogs [1], its utility as a late-stage diversification intermediate is supported by the Free-Wilson SAR data showing that substituent variation at both the 5-position and the para-position of the benzyl group modulates bioactivity [2].

Negative Control or Comparator in Methylene-Bridge SAR Studies

Given the consistent evidence that a methylene bridge reduces antimicrobial, cytotoxic, and topoisomerase inhibitory activities [1][3], this compound can serve as a matched molecular pair comparator for quantifying the “methylene-bridge penalty” in congeneric series. Its physicochemical properties (logP 4.04, MW 237.30) make it a suitable baseline for assessing the impact of bridge insertion on potency, selectivity, and ADMET parameters.

Computational Chemistry and QSAR Model Training Set Component

The compound’s position within the 2-benzylbenzoxazole SAR landscape, as delineated by Free-Wilson analysis [2], makes it a valuable data point for building or validating QSAR models. Its combination of a favorable 5-CH₃ group and a non-optimal p-CH₃ group provides an intermediate activity level that helps define the activity surface of substituent space, improving model robustness for virtual screening efforts.

Exploratory Probe for Non-Antimicrobial Benzoxazole Applications

Because the methylene bridge systematically depresses antibacterial and cytotoxic activities [1][3], this compound may offer a cleaner profile for exploring alternative benzoxazole-associated activities—such as CETP inhibition, fluorescent dye properties, or herbicidal activity—where the bridge might confer selectivity advantages that remain to be experimentally determined.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.